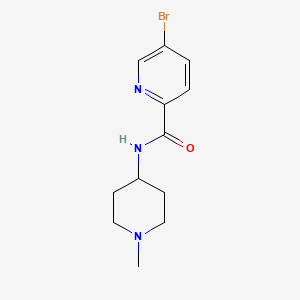
5-bromo-N-(1-methyl-4-piperidinyl)-2-Pyridinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(1-methyl-4-piperidinyl)-2-Pyridinecarboxamide is a chemical compound with a complex structure that includes a bromine atom, a piperidine ring, and a pyridinecarboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(1-methyl-4-piperidinyl)-2-Pyridinecarboxamide typically involves multiple steps, starting with the preparation of the pyridinecarboxamide core The bromination of the pyridine ring is achieved using bromine or a brominating agent under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Purification techniques such as recrystallization and chromatography are employed to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(1-methyl-4-piperidinyl)-2-Pyridinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
5-bromo-N-(1-methyl-4-piperidinyl)-2-Pyridinecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-(1-methyl-4-piperidinyl)-2-Pyridinecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-N-cyclopropyl-2-[(1-methyl-4-piperidinyl)oxy]-3-pyridinemethanamine
- 5-Bromo-N-ethyl-2-[(1-methyl-4-piperidinyl)oxy]-3-pyridinemethanamine
Uniqueness
5-bromo-N-(1-methyl-4-piperidinyl)-2-Pyridinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
5-Bromo-N-(1-methyl-4-piperidinyl)-2-pyridinecarboxamide (CAS# 909712-00-1) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H16BrN3O. The compound features a bromine atom at the 5-position of the pyridine ring and a piperidine moiety that contributes to its pharmacological properties.
Research indicates that this compound may exert its biological effects through multiple mechanisms:
Anticancer Activity
A significant area of research focuses on the anticancer potential of this compound. In vitro studies using various cancer cell lines have indicated that this compound can inhibit cell growth effectively. For instance:
- Cell Line Studies : In a screening study, compounds structurally similar to this compound exhibited sub-micromolar efficacy against several cancer cell lines, indicating strong anticancer properties .
Neuropharmacological Effects
The piperidine component suggests potential neuropharmacological applications:
- Dopamine Receptor Affinity : Compounds with similar piperidine structures have been reported to interact with dopamine receptors, which could position this compound as a candidate for treating neurological disorders such as schizophrenia or depression .
Table 1: Summary of Biological Activities
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A549 (Lung Cancer) | <0.5 | Cell Growth Inhibition | |
| MCF7 (Breast Cancer) | 0.8 | Apoptosis Induction | |
| HEK293 (Human Cells) | >10 | Selectivity Index |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Bromine Substitution : The presence of the bromine atom at the 5-position enhances lipophilicity and potentially improves binding affinity to target proteins.
- Piperidine Modification : Variations in the piperidine structure can significantly alter biological activity; for example, introducing different alkyl groups can enhance selectivity towards specific receptors .
Properties
CAS No. |
909712-00-1 |
|---|---|
Molecular Formula |
C12H16BrN3O |
Molecular Weight |
298.18 g/mol |
IUPAC Name |
5-bromo-N-(1-methylpiperidin-4-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C12H16BrN3O/c1-16-6-4-10(5-7-16)15-12(17)11-3-2-9(13)8-14-11/h2-3,8,10H,4-7H2,1H3,(H,15,17) |
InChI Key |
VSHLGVFUHNOUIX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=NC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















